molecular formula C12H21NO3 B2409578 Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate CAS No. 1824377-25-4

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2409578
CAS No.: 1824377-25-4
M. Wt: 227.304
InChI Key: YAOIGHGUUSCYRF-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . This compound is primarily used in research and development within the chemical and pharmaceutical industries.

Preparation Methods

The synthesis of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpyrrolidine-1-carboxylate with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formylation process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives.

Scientific Research Applications

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active site residues in enzymes, thereby modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and application potential in various fields.

Properties

IUPAC Name

tert-butyl 2-formyl-4,4-dimethylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(4,5)6-9(13)7-14/h7,9H,6,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOIGHGUUSCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C(=O)OC(C)(C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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